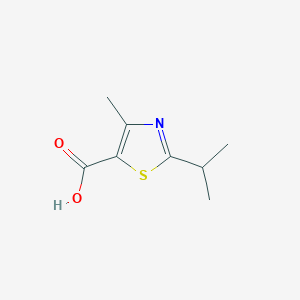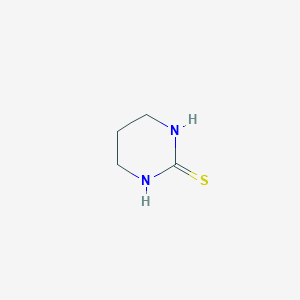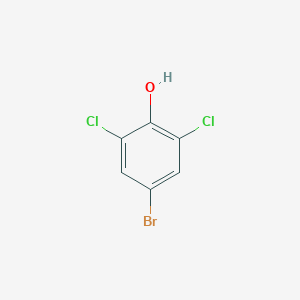![molecular formula C42H40O2P2 B165721 (R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine] CAS No. 133545-24-1](/img/structure/B165721.png)
(R)-(6,6'-Dimethoxybiphenyl-2,2'-diyl)bis[bis(4-methylphenyl)phosphine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis[bis(4-methylphenyl)phosphine] is a chiral phosphine ligand used in various catalytic processes. This compound is known for its ability to form stable complexes with transition metals, making it valuable in asymmetric synthesis and catalysis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis[bis(4-methylphenyl)phosphine] typically involves the following steps:
Iodination: The starting material, 2,6-dimethylnitrobenzene, undergoes iodination.
Reduction: The iodinated product is then reduced.
Methoxylation: Through diazotization, the compound is methoxylated.
Ullmann Coupling: This step involves the coupling of the methoxylated product.
Bromination: The coupled product is brominated.
Phosphorylation: The brominated product undergoes phosphorylation.
Optical Resolution: The phosphorylated product is resolved optically.
Silane Reduction: Finally, the product is reduced using silane.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale versions of the above synthetic routes, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis[bis(4-methylphenyl)phosphine] undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to the phosphine form.
Substitution: The compound can participate in substitution reactions, particularly with halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.
Substitution: Halides like bromine or chlorine are often used in substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: The original phosphine compound.
Substitution: Various substituted phosphine derivatives.
Applications De Recherche Scientifique
®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis[bis(4-methylphenyl)phosphine] has numerous applications in scientific research:
Chemistry: Used as a ligand in transition metal catalysis, particularly in asymmetric hydrogenation and cross-coupling reactions.
Biology: Investigated for its potential in bioconjugation and as a probe in biological systems.
Medicine: Explored for its role in drug development, particularly in the synthesis of chiral pharmaceuticals.
Mécanisme D'action
The mechanism of action of ®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis[bis(4-methylphenyl)phosphine] involves its ability to coordinate with transition metals, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation and cross-coupling. The molecular targets include transition metal centers, and the pathways involve the formation and breaking of metal-ligand bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(2,6-dimethylphenylphosphino)ethane: Another bidentate phosphine ligand with similar applications in catalysis.
Bis(2-methoxyphenyl)phosphine: A related compound used in similar catalytic processes.
Uniqueness
®-(6,6’-Dimethoxybiphenyl-2,2’-diyl)bis[bis(4-methylphenyl)phosphine] is unique due to its chiral nature and the specific electronic and steric properties imparted by the methoxy and methylphenyl groups. These characteristics make it particularly effective in asymmetric catalysis, providing high enantioselectivity and efficiency in various reactions.
Propriétés
IUPAC Name |
[2-[2-bis(4-methylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(4-methylphenyl)phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H40O2P2/c1-29-13-21-33(22-14-29)45(34-23-15-30(2)16-24-34)39-11-7-9-37(43-5)41(39)42-38(44-6)10-8-12-40(42)46(35-25-17-31(3)18-26-35)36-27-19-32(4)20-28-36/h7-28H,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMVLPFJTUJZAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=CC(=C3C4=C(C=CC=C4P(C5=CC=C(C=C5)C)C6=CC=C(C=C6)C)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H40O2P2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![7-Chloro-4,6-dimethoxy-3',5'-dimethylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B165668.png)

![1-[3-(Hydroxymethyl)oxiran-2-yl]but-3-en-1-ol](/img/structure/B165670.png)


